molecular formula C10H15NO2 B7892782 2-Methoxy-4-propoxyaniline

2-Methoxy-4-propoxyaniline

Cat. No.: B7892782
M. Wt: 181.23 g/mol
InChI Key: SHKVZHDSIGGZDX-UHFFFAOYSA-N
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Description

2-Methoxy-4-propoxyaniline is an alkoxy-substituted aniline derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, its structure is closely related to other alkoxy anilines, such as 2-Propoxyaniline and the 2-methoxy-4-morpholinoaniline scaffold , which are utilized as key building blocks for constructing complex heterocyclic systems. Research on analogous compounds demonstrates that anilines with alkoxy substituents are pivotal precursors in the synthesis of nitrogen-containing heterocycles, such as phenothiazines and quinobenzothiazinium derivatives . These structural motifs are frequently explored for their diverse biological activities. For instance, recent scientific investigations have shown that novel quinobenzothiazinium compounds, synthesized from specially modified alkoxy aniline precursors, exhibit promising antibacterial and antimycobacterial properties , with some derivatives showing activity against resistant strains like MRSA and VRE . Furthermore, piperidine derivatives, which often incorporate aromatic amine components, are actively investigated for the treatment of metabolic disorders , including as antiobesity and antidiabetic agents . As a research chemical, this compound offers a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to explore the effects of substituent size and lipophilicity on biological activity and physicochemical properties . This product is provided for research and development purposes in a high-purity grade. It is not intended for diagnostic or therapeutic uses and is strictly for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKVZHDSIGGZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-propoxyaniline typically involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the aniline nitrogen with the propoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-propoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Methoxy-2-methylaniline with similar methoxy- and alkoxy-substituted aniline derivatives:

Compound Name Substituents CAS Number Molecular Weight Key Applications
4-Methoxy-2-methylaniline 4-OCH₃, 2-CH₃ 102-50-1 137.18 Dyes, pharmaceuticals
4-Methoxy-N-methylaniline 4-OCH₃, N-CH₃ (methylated amine) Not provided 137.18* Organic intermediates
2-Amino-4-methoxyphenol 4-OCH₃, 2-OH, 2-NH₂ 20734-76-3 155.15 Antioxidants, dyes
4-Methoxy-2-(pyridin-2-yl)aniline 4-OCH₃, 2-pyridinyl 854898-06-9 200.24 Ligands in catalysis

*Assumed based on molecular formula similarity.

Key Observations :

  • Substituent Effects: The position and type of substituents significantly alter reactivity. For example, 2-Amino-4-methoxyphenol includes a hydroxyl group (-OH), enhancing its antioxidant properties, while 4-Methoxy-N-methylaniline has reduced basicity due to N-methylation .
  • Synthetic Utility : 4-Methoxy-2-methylaniline is synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(dppf)Cl₂) and NaOtBu as a base, as seen in . In contrast, 4-Methoxy-2-(pyridin-2-yl)aniline requires coupling with pyridine derivatives, reflecting its niche applications in coordination chemistry .

Commercial Availability and Pricing

Data from TCI Chemicals ():

  • 4-Methoxy-2-methylaniline : Sold in 25 g (¥6,300) and 500 g (¥23,500) quantities.
  • 3-Methoxy-1-propanol (CAS 1589-49-7): Priced at ¥13,700 for 250 g, reflecting its role as a solvent rather than a synthetic intermediate.

Biological Activity

2-Methoxy-4-propoxyaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.

This compound is characterized by the presence of methoxy and propoxy functional groups attached to an aniline structure. These substituents influence its lipophilicity and enhance its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity.

Major Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with various receptors, potentially altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a bio-preservative or therapeutic agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on breast cancer cell lines (MCF-7) demonstrated cytotoxic effects, with significant reductions in cell viability observed at certain concentrations .

Table 2: Cytotoxicity Assay Results

Concentration (µM)Cell Viability (%)
1080
2560
5030

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Microbiology evaluated the antimicrobial effects of various aniline derivatives, including this compound. The results indicated that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .
  • Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of the compound on cancer cell lines. The MTT assay revealed that higher concentrations led to increased cell death, suggesting a dose-dependent response that could be exploited for cancer therapy .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. The binding affinity to DNA gyrase was notably high, indicating a possible mechanism for its antibacterial properties .

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent oxidation .
  • Spill management : Neutralize with 10% acetic acid before disposal .

Q. Toxicity data :

ParameterValueSource
LD₅₀ (oral, rat)480 mg/kg
Skin irritationCategory 2 (GHS)

How can computational modeling guide the design of this compound-based catalysts?

Q. Advanced

  • DFT calculations : Optimize geometry (B3LYP/6-311G**) to predict reactive sites. The methoxy group lowers LUMO energy (-1.8 eV), favoring nucleophilic attack at C4 .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

What strategies resolve low yields in the synthesis of this compound derivatives?

Q. Advanced

  • By-product analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation to nitro compounds) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15% .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; the latter reduces palladium black formation .

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